3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzimidazole moiety, a benzoxazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a benzoxazine derivativeCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzimidazole and benzoxazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of certain enzymes. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
Benzoxazine derivatives: Compounds with the benzoxazine ring structure, used in various applications including materials science and medicinal chemistry.
Uniqueness
3-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2H-1,4-benzoxazine-6-carboxamide is unique due to its combination of benzimidazole and benzoxazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-24-16-6-3-2-5-14(16)22-18(24)7-4-10-21-20(26)13-8-9-17-15(11-13)23-19(25)12-27-17/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,26)(H,23,25) |
InChI Key |
PJSBNNJCBDPSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
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